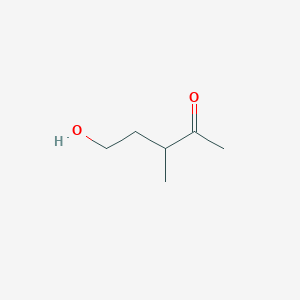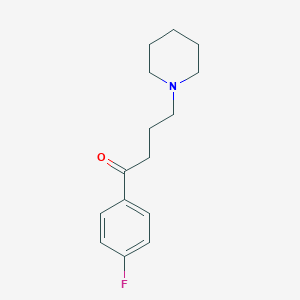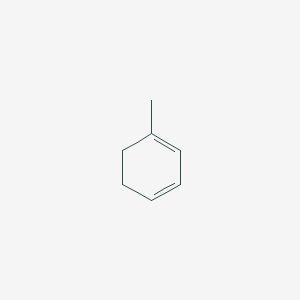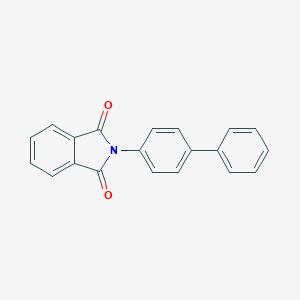
N-(4-Biphenylyl)phthalic acid imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Biphenylyl)phthalic acid imide, also known as BPDA-PDA, is a chemical compound that has gained significant attention in the field of materials science, particularly in the development of high-performance polymers. BPDA-PDA belongs to the family of polyimides, which are known for their excellent thermal and mechanical properties, making them ideal for various applications, including electronics, aerospace, and automotive industries.
作用機序
The mechanism of action of N-(4-Biphenylyl)phthalic acid imide is not well understood, but it is believed that the material's unique properties are due to its highly ordered structure and the presence of strong intermolecular forces. N-(4-Biphenylyl)phthalic acid imide has a rigid, planar structure, which allows for strong intermolecular interactions, resulting in its excellent thermal and mechanical properties.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of N-(4-Biphenylyl)phthalic acid imide, as it is primarily used in the field of materials science. However, studies have shown that N-(4-Biphenylyl)phthalic acid imide is biocompatible, making it a potential candidate for biomedical applications, such as tissue engineering.
実験室実験の利点と制限
One of the primary advantages of N-(4-Biphenylyl)phthalic acid imide is its excellent thermal and mechanical properties, making it an ideal material for various lab experiments. However, the synthesis of N-(4-Biphenylyl)phthalic acid imide is a complex and time-consuming process, requiring specialized equipment and expertise. Additionally, N-(4-Biphenylyl)phthalic acid imide is a relatively expensive material, limiting its use in some lab experiments.
将来の方向性
N-(4-Biphenylyl)phthalic acid imide has significant potential for various scientific research applications, and there are several future directions that researchers can explore. One potential direction is the development of new synthesis methods to improve the efficiency and scalability of the process. Another direction is the study of N-(4-Biphenylyl)phthalic acid imide's potential use in the development of new high-performance materials, such as nanocomposites. Additionally, researchers can explore the potential biomedical applications of N-(4-Biphenylyl)phthalic acid imide, such as drug delivery and tissue engineering.
合成法
The synthesis of N-(4-Biphenylyl)phthalic acid imide involves the reaction of 4,4'-oxydianiline (ODA) with 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) in a polar aprotic solvent, such as N-methylpyrrolidone (NMP). The reaction is carried out under high temperature and pressure, resulting in the formation of a polyimide precursor. The precursor is then subjected to a thermal imidization process, which involves heating the material to a high temperature, resulting in the formation of the final product, N-(4-Biphenylyl)phthalic acid imide.
科学的研究の応用
N-(4-Biphenylyl)phthalic acid imide has been extensively studied for its unique properties, making it an attractive material for various scientific research applications. One of the primary applications of N-(4-Biphenylyl)phthalic acid imide is in the field of microelectronics, where it is used as a dielectric material due to its high thermal stability and low dielectric constant. N-(4-Biphenylyl)phthalic acid imide has also been studied for its potential use in the development of high-performance composite materials, such as carbon fiber-reinforced polymers, due to its excellent mechanical properties.
特性
CAS番号 |
1592-49-0 |
|---|---|
製品名 |
N-(4-Biphenylyl)phthalic acid imide |
分子式 |
C20H13NO2 |
分子量 |
299.3 g/mol |
IUPAC名 |
2-(4-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-17-8-4-5-9-18(17)20(23)21(19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChIキー |
NJTCXXFLSXRCRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
その他のCAS番号 |
1592-49-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



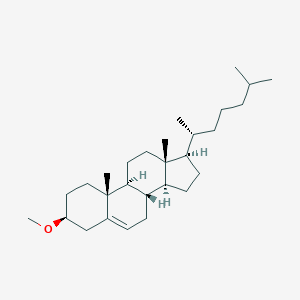
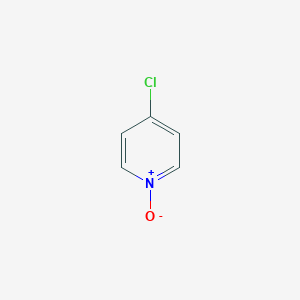
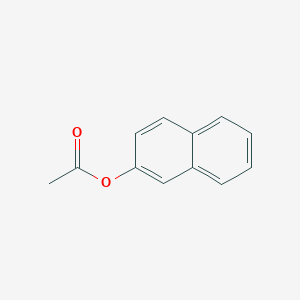
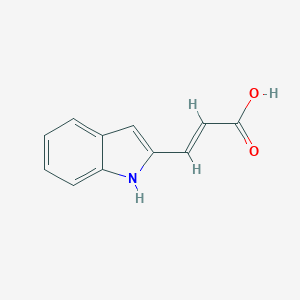
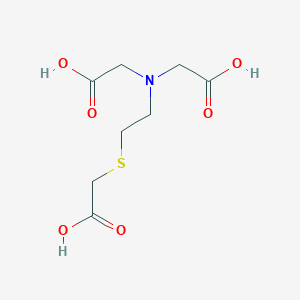
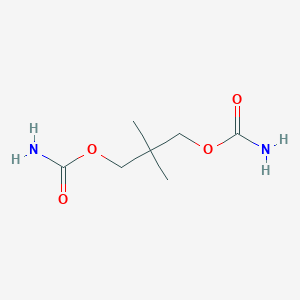
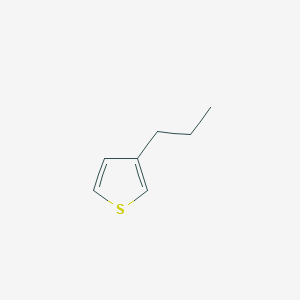
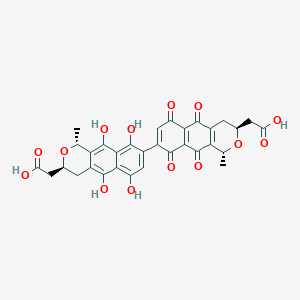
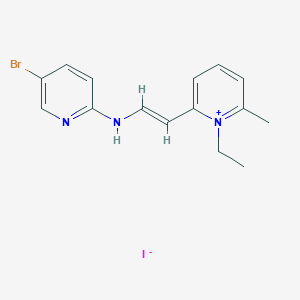
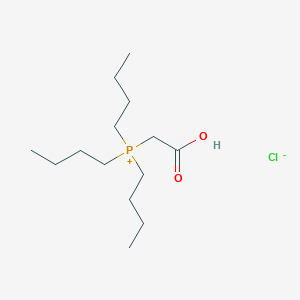
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
